2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrazole ring attached to a difluoropropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of a pyrazole derivative with a difluoropropylamine precursor. One common method involves the nucleophilic substitution reaction where the pyrazole ring is introduced to the difluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine: A closely related compound with similar structural features but different fluorine positioning.
Fluconazole: Another fluorinated compound with a different core structure but similar applications in medicinal chemistry.
Uniqueness
2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific fluorination pattern and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9F2N3 |
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Molecular Weight |
161.15 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C6H9F2N3/c7-6(8,4-9)5-11-3-1-2-10-11/h1-3H,4-5,9H2 |
InChI Key |
NMIDSKBDUAMJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC(CN)(F)F |
Origin of Product |
United States |
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